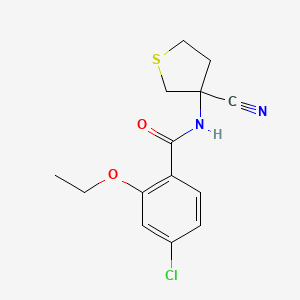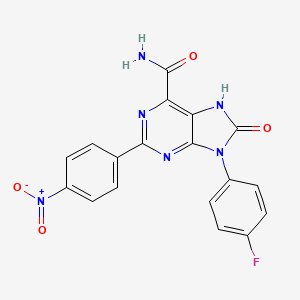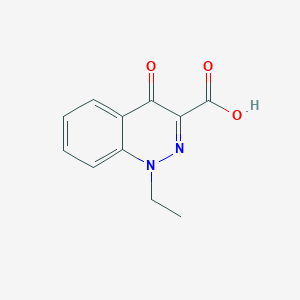
4-chloro-N-(3-cyanothiolan-3-yl)-2-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(3-cyanothiolan-3-yl)-2-ethoxybenzamide, also known as clopidogrel, is a widely used antiplatelet drug that prevents blood clotting. It is a prodrug that is metabolized in the liver to an active form that irreversibly inhibits the P2Y12 receptor on platelets.
科学的研究の応用
Clopidogrel is widely used in the prevention of cardiovascular diseases such as stroke and heart attack. It is also used in the treatment of acute coronary syndrome, peripheral artery disease, and atrial fibrillation. In addition, 4-chloro-N-(3-cyanothiolan-3-yl)-2-ethoxybenzamide has been studied for its potential use in the prevention of cancer metastasis and as a treatment for Alzheimer's disease.
作用機序
Clopidogrel works by irreversibly inhibiting the P2Y12 receptor on platelets, which is involved in the activation of platelets and the formation of blood clots. The active metabolite of 4-chloro-N-(3-cyanothiolan-3-yl)-2-ethoxybenzamide binds to the P2Y12 receptor and prevents the binding of ADP, which is a key mediator of platelet activation. This results in a decrease in platelet aggregation and a reduction in the risk of blood clots.
Biochemical and Physiological Effects:
Clopidogrel has been shown to have a number of biochemical and physiological effects. It reduces platelet aggregation, which leads to a decrease in the risk of blood clots. It also reduces the production of inflammatory cytokines, which may contribute to the development of cardiovascular disease. In addition, 4-chloro-N-(3-cyanothiolan-3-yl)-2-ethoxybenzamide has been shown to have antioxidant properties, which may help to protect against oxidative stress.
実験室実験の利点と制限
Clopidogrel is a widely used drug that has been extensively studied in clinical trials. It is relatively easy to administer and has a well-established safety profile. However, there are some limitations to its use in lab experiments. For example, it can be difficult to control the dose of 4-chloro-N-(3-cyanothiolan-3-yl)-2-ethoxybenzamide in in vitro experiments, and the metabolites of 4-chloro-N-(3-cyanothiolan-3-yl)-2-ethoxybenzamide can have different effects than the parent compound.
将来の方向性
There are a number of future directions for research on 4-chloro-N-(3-cyanothiolan-3-yl)-2-ethoxybenzamide. One area of interest is the development of new antiplatelet drugs that are more effective and have fewer side effects than 4-chloro-N-(3-cyanothiolan-3-yl)-2-ethoxybenzamide. Another area of interest is the potential use of 4-chloro-N-(3-cyanothiolan-3-yl)-2-ethoxybenzamide in the prevention of cancer metastasis and as a treatment for Alzheimer's disease. Finally, there is a need for further research on the biochemical and physiological effects of 4-chloro-N-(3-cyanothiolan-3-yl)-2-ethoxybenzamide, particularly with regard to its antioxidant properties.
合成法
Clopidogrel is synthesized by a multi-step process starting from 2-ethoxybenzoic acid. The first step involves the conversion of 2-ethoxybenzoic acid to 2-ethoxybenzoyl chloride using thionyl chloride. The resulting compound is then reacted with 3-chlorothiophene-2-carboxamide to form 2-ethoxy-5-(3-chlorothiophene-2-carbonyl)-benzoic acid. This intermediate is then reacted with cyanide ion to form 4-chloro-N-(3-cyanothiolan-3-yl)-2-ethoxybenzamide.
特性
IUPAC Name |
4-chloro-N-(3-cyanothiolan-3-yl)-2-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S/c1-2-19-12-7-10(15)3-4-11(12)13(18)17-14(8-16)5-6-20-9-14/h3-4,7H,2,5-6,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJMBHNXAPMQKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Cl)C(=O)NC2(CCSC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(3-cyanothiolan-3-yl)-2-ethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{[(4-bromophenyl)sulfanyl]methyl}-2-[(4-methoxybenzyl)sulfanyl]-N-methyl-4-pyrimidinamine](/img/structure/B2942612.png)
![N-(4-methoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2942613.png)
![7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2942616.png)


![Methyl 2-(7-oxa-4-azaspiro[2.5]octan-6-yl)acetate;hydrochloride](/img/structure/B2942621.png)
![2-[(4-fluorophenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B2942623.png)






![Methyl 2-cinnamamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2942633.png)